4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N,N-di(propan-2-yl)benzamide
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Overview
Description
4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N,N-di(propan-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a chloro-substituted aniline, and a di(propan-2-yl)benzamide moiety.
Preparation Methods
The synthesis of 4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N,N-di(propan-2-yl)benzamide can be achieved through several synthetic routes. One common method involves the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, the reaction can be performed using diatomite earth immobilized with ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.
Industrial production methods typically involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity of the final product. The use of ultrasonic irradiation and solid acid catalysts can further enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N,N-di(propan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzenesulfonyl group to a benzenesulfinyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N,N-di(propan-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N,N-di(propan-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . This inhibition disrupts the pH regulation within the tumor microenvironment, leading to reduced tumor growth and proliferation.
Comparison with Similar Compounds
4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N,N-di(propan-2-yl)benzamide can be compared with other benzenesulfonamide derivatives. Similar compounds include:
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Used in the treatment of Alzheimer’s disease.
Benzenesulfonic acid derivatives: Evaluated as inhibitors of human neutrophil elastase for treating respiratory conditions.
Properties
IUPAC Name |
4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N,N-di(propan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31ClN2O3S/c1-19(2)30(20(3)4)27(31)23-14-12-22(13-15-23)18-29(26-17-24(28)16-11-21(26)5)34(32,33)25-9-7-6-8-10-25/h6-17,19-20H,18H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHNLBSNNIKKPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N(CC2=CC=C(C=C2)C(=O)N(C(C)C)C(C)C)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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